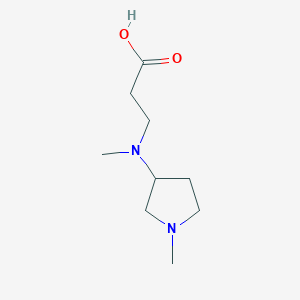

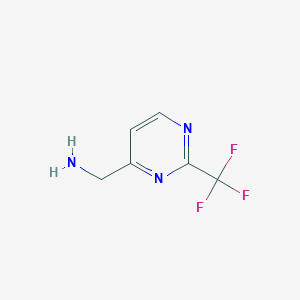

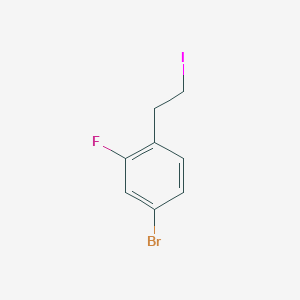

![molecular formula C27H6BF27 B3302370 Tris[3,4,5-tris(trifluoromethyl)phenyl]borane CAS No. 916336-48-6](/img/structure/B3302370.png)

Tris[3,4,5-tris(trifluoromethyl)phenyl]borane

Descripción general

Descripción

Tris[3,4,5-tris(trifluoromethyl)phenyl]borane is a type of borane that has been used as a catalyst in various chemical reactions . It has been particularly interesting as a hydroboration catalyst . It is postulated that this triaryl borane, which is devoid of ortho-fluorines, would be an active catalyst for hydroboration reactions where B(C6F5)3 is not .

Synthesis Analysis

The synthesis of Tris[3,4,5-tris(trifluoromethyl)phenyl]borane involves a range of Lewis acidic borane catalysts and screened these in the catalytic hydroboration of acetophenone using HBPin (1.1 equiv.) . The reaction was tolerant to both coordinating and non-coordinating solvents .Chemical Reactions Analysis

Tris[3,4,5-tris(trifluoromethyl)phenyl]borane has been explored in the 1,2-hydroboration reactions of unsaturated substrates . Under conventional conditions, the borane was found to be active only in the hydroboration of aldehyde, ketone, and imine substrates, with alkenes and alkynes not being reduced effectively .Aplicaciones Científicas De Investigación

1. H2 Activation and Frustrated Lewis Pair Formation

Tris[3,5-bis(trifluoromethyl)phenyl]borane has been synthesized and utilized in forming a 'frustrated Lewis pair' with 2,2,6,6-tetramethylpiperidine. This pairing is significant for its ability to cleave H2, forming a novel anion, demonstrating its potential in hydrogen activation and storage applications (Herrington et al., 2012).

2. Catalysis in Organic Synthesis

The compound has shown excellent catalytic properties for metal-free hydroboration of imines, functioning more effectively than other Lewis acidic boranes. This demonstrates its utility in organic synthesis, particularly in reactions involving ketimines and aldimines (Yin et al., 2017).

3. Role in Polymerization and Material Science

Tris(pentafluorophenyl)borane, a related compound, plays a pivotal role as an activator in Ziegler-Natta catalysis for olefin polymerization. Its unique properties have extended its application to various organometallic and organic reactions, highlighting its significance in material science and polymer production (Erker, 2005).

4. Advancements in Electrocatalysis

Research into the structural and electronic effects of tris{bis(trifluoromethyl)phenyl}borane isomers reveals their potential in electrocatalysis, especially in the activation of H2. The study of their electrochemical properties and the oxidation behavior of their corresponding borohydrides contributes to the understanding of electrochemical hydrogen storage and release (Blagg et al., 2016).

5. Enhancing Chemical Reactions under Specific Conditions

Tris(3,4,5-trifluorophenyl)boranehas been explored for its catalytic activity in 1,2-hydroboration reactions of unsaturated substrates. While effective in hydroborating aldehyde, ketone, and imine substrates under conventional conditions, its efficiency in reducing alkenes and alkynes is significantly enhanced under microwave irradiation. This finding is critical for chemical synthesis, indicating the compound's role in facilitating reactions under specific conditions (Carden et al., 2019).

6. Application in Producing High-Performance Materials

Tris(perfluorotolyl)borane, a compound structurally related to Tris[3,4,5-tris(trifluoromethyl)phenyl]borane, has been used effectively in the synthesis of optically active and diisotactic poly(siloxane)s. This demonstrates the compound's utility in producing high-performance materials with controlled chemical and stereoregular structures, beneficial for advanced material applications (Zhou & Kawakami, 2005).

Safety and Hazards

Propiedades

IUPAC Name |

tris[3,4,5-tris(trifluoromethyl)phenyl]borane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H6BF27/c29-19(30,31)10-1-7(2-11(20(32,33)34)16(10)25(47,48)49)28(8-3-12(21(35,36)37)17(26(50,51)52)13(4-8)22(38,39)40)9-5-14(23(41,42)43)18(27(53,54)55)15(6-9)24(44,45)46/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGOCQMJTRZYPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C(F)(F)F)C(F)(F)F)C(F)(F)F)(C2=CC(=C(C(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F)C3=CC(=C(C(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H6BF27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50847462 | |

| Record name | Tris[3,4,5-tris(trifluoromethyl)phenyl]borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50847462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

854.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris[3,4,5-tris(trifluoromethyl)phenyl]borane | |

CAS RN |

916336-48-6 | |

| Record name | Tris[3,4,5-tris(trifluoromethyl)phenyl]borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50847462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide](/img/structure/B3302307.png)

![5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3302326.png)

![5-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3302335.png)

![3-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester](/img/structure/B3302340.png)

![5-Fluorobenzo[d]isoxazol-3-amine hydrochloride](/img/structure/B3302388.png)